(R)-3-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid structure
(R)-3-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid structure
An In-depth Technical Guide to (R)-3-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
Part 1: Compound Identification and Physicochemical Properties
Introduction to a Key Building Block in Peptide Synthesis
(R)-3-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, commonly referred to in shorthand as Boc-D-Phe(4-NHFmoc)-OH, represents a highly specialized amino acid derivative crucial for advanced peptide synthesis and drug development. Its structure incorporates a D-phenylalanine backbone, which is of interest for creating peptides with enhanced stability against enzymatic degradation compared to their natural L-counterparts. The strategic placement of two distinct and orthogonally-labile protecting groups, the tert-butyloxycarbonyl (Boc) group on the α-amine and the 9-fluorenylmethyloxycarbonyl (Fmoc) group on the side-chain amine, allows for selective deprotection and subsequent modification. This dual protection scheme is fundamental to the synthesis of complex peptides, peptidomimetics, and other intricate molecular architectures where precise control over reactive sites is paramount.
Chemical Structure and Stereochemistry
The molecule's core is a propanoic acid with a phenyl group at the 3-position, defining it as a phenylalanine derivative. The stereochemistry at the α-carbon (C2) is designated as (R), indicating it is the D-enantiomer. This non-natural configuration is a key feature for its application in developing peptides with modified biological activity and stability. The α-amino group is protected by a Boc group, while the amino group on the para-position (C4) of the phenyl ring is protected by an Fmoc group.
Caption: Core components of the title compound.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C29H30N2O6 | [1] |
| Molecular Weight | 502.56 g/mol | [1][2] |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in DMF, DMSO, and alcohols; sparingly soluble in water | Inferred |
| Chirality | (R) at the α-carbon | User Request |
| InChI Key | KVUAOWDVYMUKPE-RUZDIDTESA-N | [1] |
Part 2: The Strategic Role of Orthogonal Protection in Synthesis
The Principle of Orthogonal Protection
In complex chemical synthesis, particularly in peptide chemistry, an orthogonal protection strategy is indispensable.[][4] This approach utilizes protecting groups that can be removed under distinct chemical conditions, allowing for the selective demasking of one functional group without affecting others.[][4][5] The subject molecule is a prime example of this principle, employing the acid-labile Boc group and the base-labile Fmoc group.[] This allows researchers to choose which amino group to reveal for subsequent reactions, providing immense flexibility in synthetic design.[][6][7]
The Boc Group: Acid-Labile α-Amino Protection
The tert-butyloxycarbonyl (Boc) group is a classic choice for protecting α-amino groups. Its key advantage lies in its stability under a wide range of conditions, including the basic conditions required for Fmoc group removal, yet it is readily cleaved by moderate to strong acids like trifluoroacetic acid (TFA).[4][8][9] This cleavage reaction proceeds through a mechanism that results in the formation of gaseous isobutylene and carbon dioxide, which are easily removed from the reaction mixture.[10]
The Fmoc Group: Base-Labile Side-Chain Protection
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[] It is stable to acidic conditions used for Boc removal but is efficiently cleaved by bases, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF).[][6][7] This base-mediated elimination reaction is mild and highly specific, making it compatible with a wide array of other protecting groups and sensitive amino acid residues.[]
Rationale for the Fmoc/Boc Combination in this Moiety
The specific placement of Boc on the α-amine and Fmoc on the side-chain amine is a deliberate and strategic choice. This arrangement is particularly useful in scenarios such as:
-
Peptide Branching: The peptide can be elongated from the C-terminus in a standard acid-labile (Boc-SPPS) fashion. Subsequently, the side-chain Fmoc group can be removed to allow for the synthesis of a branched peptide from the phenylalanine side chain.
-
Attachment of Payloads: The side-chain amine can be selectively deprotected to attach fluorescent labels, cytotoxic drugs (in the context of antibody-drug conjugates), or other molecular probes without disrupting the peptide backbone.
-
Cyclization: The side-chain amine can be used as a point of cyclization with the C-terminus or another side chain within the peptide sequence.
Caption: Selective removal of Boc and Fmoc groups.
Part 3: Synthesis and Purification
Retrosynthetic Analysis
A plausible retrosynthetic pathway for Boc-D-Phe(4-NHFmoc)-OH starts from the commercially available D-4-aminophenylalanine. The synthesis involves the sequential and selective protection of the two amino groups. The order of protection is critical to avoid side reactions and to ensure high yields. Typically, the more nucleophilic α-amino group would be protected first, followed by the protection of the less reactive aromatic amino group.
Step-by-Step Synthesis Protocol
This protocol is a generalized procedure based on standard methods for amino acid protection.[10][11]
Step 1: Boc Protection of the α-Amino Group
-
Dissolution: Suspend D-4-aminophenylalanine in a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Basification: Add a base, such as sodium hydroxide or sodium carbonate, to deprotonate the amino groups and facilitate the reaction.
-
Reagent Addition: Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc anhydride) portion-wise while stirring vigorously.[11]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Acidify the reaction mixture with a weak acid (e.g., citric acid or potassium bisulfate) and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-D-4-aminophenylalanine.
Step 2: Fmoc Protection of the Side-Chain Amino Group
-
Dissolution: Dissolve the product from Step 1 in an appropriate solvent, such as a mixture of acetone and water.
-
Basification: Add a base like sodium bicarbonate to the solution.
-
Reagent Addition: Add Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for several hours until completion, monitoring by thin-layer chromatography (TLC).
-
Work-up: Remove the organic solvent under reduced pressure. Acidify the remaining aqueous solution with dilute HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum to obtain the final product, (R)-3-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid.
Purification and Characterization
3.3.1. Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent.
3.3.2. Characterization: The identity and purity of the final compound are confirmed using a suite of analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected functional groups.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. Chiral HPLC can be used to confirm the enantiomeric purity.
Part 4: Applications in Research and Drug Development
Incorporation into Peptides and Peptidomimetics
The primary application of this compound is as a building block in the synthesis of peptides and peptidomimetics.[12] The D-configuration imparts resistance to proteolysis, a critical attribute for therapeutic peptides. The orthogonally protected side chain allows for the introduction of specific modifications after the main peptide chain has been assembled.
Use as a Molecular Probe or Linker
The selectively addressable amino group on the side chain makes this molecule an excellent scaffold for creating molecular probes. After deprotection of the Fmoc group, various reporter molecules, such as fluorophores or biotin, can be attached. It can also serve as a linker to conjugate peptides to larger molecules like proteins or nanoparticles.
Role in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this amino acid derivative can be incorporated into a growing peptide chain. The choice of whether to use a Boc-SPPS or Fmoc-SPPS strategy for the backbone will dictate which protecting group on this specific monomer is removed first during the synthesis. This dual-protection scheme offers advanced options for complex synthetic routes that are not possible with standard protected amino acids.
Part 5: Handling, Storage, and Safety
Safety Precautions
This compound is intended for laboratory research use only.[2][13] Standard laboratory safety practices should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[13] Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.[13]
Storage and Stability
For long-term storage, the compound should be kept in a tightly sealed container in a cool, dry place, typically at 2-8°C. It is important to protect it from moisture and light to prevent degradation.
Part 6: References
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-
ChemPep. Boc Solid Phase Peptide Synthesis.
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SynHet. (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid.
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PubChem. (S)-3-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid.
-
Vulcanchem. 3-{amino}propanoic acid.
-
PubChem. 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid.
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MedchemExpress. (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid.
-
National Institutes of Health (NIH). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
-
MedchemExpress. Boc-D-(4-fmoc)-aminophenylalanine (Boc-p-amino-D-Phe(Fmoc)-OH).
-
Sigma-Aldrich. Fmoc-4-(Boc-amino)-D-phenylalanine AldrichCPR.
-
Google Patents. CN112661672A - Crystallization method of Boc-amino acid.
-
Biosynth. Protecting Groups in Peptide Synthesis.
-
BLDpharm. 210282-33-0|(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(tert-butoxycarbonyl)phenyl)propanoic acid.
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Scholars Research Library. Der Pharma Chemica, 2011, 3 (3):174-188.
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MedChemExpress. 3-(4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)phenyl)propanoic acid-SDS.
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Beilstein Journals. Fluorinated phenylalanines: synthesis and pharmaceutical applications.
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ResearchGate. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
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AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
-
PubMed. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent.
-
AAPPTec. Boc-L-Amino Acids for Peptide Synthesis.
-
Parchem. (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid.
-
Sigma-Aldrich. (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid.
-
Smolecule. (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid.
-
BLDpharm. 150114-97-9|(S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)propanoic acid.
-
BLDpharm. 222842-99-1|(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino).
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